molecular formula C8H8N4O2 B1270436 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 2627-59-0

7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No. B1270436
CAS RN: 2627-59-0
M. Wt: 192.17 g/mol
InChI Key: FQGDCFDFDHJJSW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves various strategies, including the interaction of methyl esters of acylpyruvic acids with aromatic or heterocyclic aldehydes and 5-aminotetrazole monohydrate, leading to the formation of derivatives with antimicrobial activity (Gein et al., 2009). Moreover, the regioselective synthesis of 1- and 4-substituted derivatives showcases the versatility in the chemical modification of the pyrazolo[1,5-a]pyrimidine core, enabling the creation of a variety of compounds with different properties (Drev et al., 2014).

Molecular Structure Analysis

The molecular structure of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid and its derivatives has been elucidated through various techniques, including X-ray crystallography. These studies reveal the compound's ability to form layered structural arrangements through hydrogen-bonding interactions and exhibit different supramolecular architectures in crystal environments (Canfora et al., 2010).

Chemical Reactions and Properties

The compound participates in a variety of chemical reactions, leading to the formation of novel derivatives with potential biological activities. For instance, its reaction with organotin(IV) hydroxides or oxides results in complexes characterized by unique spectroscopic features and antimicrobial activity (Ruisi et al., 2010). These reactions underscore the chemical versatility and potential applicability of the compound in developing new materials and pharmaceuticals.

Physical Properties Analysis

The physical properties of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives, such as solubility, crystallinity, and melting points, are crucial for their application in various fields. The crystalline structures, obtained under different conditions, provide insight into the intermolecular interactions and stability of these compounds. Studies like those by Portilla et al. (2006) contribute to our understanding of these aspects through detailed structural analysis (Portilla et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the applications and usefulness of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives. For example, their potential as intermediates in the synthesis of more complex molecules with specific functions is highlighted by their ability to undergo various chemical transformations, offering routes to novel compounds with enhanced properties (Fedorova et al., 2003).

Scientific Research Applications

Chemical Synthesis and Reactivity

7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid serves as a precursor in the regioselective synthesis of substituted pyrazolo[1,5-a]pyrimidine derivatives. For instance, its reactivity has been exploited in the development of regioselective synthesis methods for 1- and 4-substituted derivatives, showcasing its versatility in organic synthesis. These derivatives are obtained through reactions involving POCl3, amines, benzyl alcohol, and phenylboronic acid, demonstrating the compound's capacity to engage in diverse chemical transformations (Drev et al., 2014).

Antimicrobial Activity

The antimicrobial properties of derivatives of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid have been investigated, indicating potential applications in pharmaceutical chemistry. Specifically, the synthesis and antimicrobial activity of methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates, derived from this compound, were studied, highlighting their efficacy against various microbial strains (Gein et al., 2009).

Biological Activity and Drug Development

Further research into 2-anilinopyrazolo[1,5-a]pyrimidine derivatives, structurally related to 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, has identified their potential as c-Src kinase inhibitors, which are relevant in the treatment of acute ischemic stroke. This application underscores the compound's significance in the development of new therapeutic agents (Mukaiyama et al., 2007).

Material Science and Crystallography

In the realm of materials science, the crystallographic analysis of derivatives has provided insights into their structural properties. For example, a hydrogen-bonded chain of rings was observed in a derivative, highlighting its potential utility in designing new materials with specific molecular architectures (Portilla et al., 2006).

Future Directions

While specific future directions for “7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid” were not found, pyrazolo[1,5-a]pyrimidines-based fluorophores have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology and their tunable photophysical properties .

properties

IUPAC Name

7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-4-2-6-10-3-5(8(13)14)7(9)12(6)11-4/h2-3H,9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGDCFDFDHJJSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=CC(=C2N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363441
Record name 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

CAS RN

2627-59-0
Record name 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2627-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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